Zileuton-d4
Zileuton-d4
Zileuton-d4 is intended for use as an internal standard for the quantification of zileuton by GC- or LC-MS. Zileuton is a reversible 5-lipoxygenase (5-LO) inhibitor. It inhibits 5-LO activity in rat basophilic leukemia-1 (RBL-1) cell supernatant with an IC50 value of 0.5 µM. Zileuton inhibits leukotriene B4 (LTB4;) production induced by the calcium ionophore A23187 in purified human peripheral blood polymorphonuclear leukocytes (PMNLs; IC50 = 0.6 µM). Zileuton (10 mg/kg, p.o.) prevents antigen challenge-induced increases in specific lung resistance in a sheep model of asthma at 4 to 8 hours post-challenge following administration 2 hours pre-challenge. Formulations containing zileuton have been used in the prophylaxis and chronic treatment of asthma.
Brand Name:
Vulcanchem
CAS No.:
1189878-76-9
VCID:
VC0021837
InChI:
InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1D3,7D
SMILES:
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O
Molecular Formula:
C11H12N2O2S
Molecular Weight:
240.32 g/mol
Zileuton-d4
CAS No.: 1189878-76-9
Cat. No.: VC0021837
Molecular Formula: C11H12N2O2S
Molecular Weight: 240.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Zileuton-d4 is intended for use as an internal standard for the quantification of zileuton by GC- or LC-MS. Zileuton is a reversible 5-lipoxygenase (5-LO) inhibitor. It inhibits 5-LO activity in rat basophilic leukemia-1 (RBL-1) cell supernatant with an IC50 value of 0.5 µM. Zileuton inhibits leukotriene B4 (LTB4;) production induced by the calcium ionophore A23187 in purified human peripheral blood polymorphonuclear leukocytes (PMNLs; IC50 = 0.6 µM). Zileuton (10 mg/kg, p.o.) prevents antigen challenge-induced increases in specific lung resistance in a sheep model of asthma at 4 to 8 hours post-challenge following administration 2 hours pre-challenge. Formulations containing zileuton have been used in the prophylaxis and chronic treatment of asthma. |
|---|---|
| CAS No. | 1189878-76-9 |
| Molecular Formula | C11H12N2O2S |
| Molecular Weight | 240.32 g/mol |
| IUPAC Name | 1-[1-(1-benzothiophen-2-yl)-1,2,2,2-tetradeuterioethyl]-1-hydroxyurea |
| Standard InChI | InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1D3,7D |
| Standard InChI Key | MWLSOWXNZPKENC-CWIRFKENSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |
| SMILES | CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |
| Canonical SMILES | CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |
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